molecular formula C5H12ClN B2954013 Pent-1-EN-3-amine hcl CAS No. 70267-48-0

Pent-1-EN-3-amine hcl

Cat. No. B2954013
CAS RN: 70267-48-0
M. Wt: 121.61
InChI Key: YDDAXAQQIMSFQC-UHFFFAOYSA-N
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Description

Pent-1-EN-3-amine hcl, also known as 1-ethyl-2-propenylamine hydrochloride, is a chemical compound with the CAS Number: 70267-48-0 . It has a molecular weight of 121.61 . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for Pent-1-EN-3-amine hcl is 1S/C5H11N.ClH/c1-3-5(6)4-2;/h3,5H,1,4,6H2,2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

Amines, including Pent-1-EN-3-amine hcl, can undergo a variety of chemical reactions. They can react with acid chlorides to form amides . They can also undergo nucleophilic substitution reactions with halogenoalkanes .


Physical And Chemical Properties Analysis

Pent-1-EN-3-amine hcl is a white to yellow solid . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Chiroptical Sensing for Analysis of Chiral Amines

Researchers have developed a method based on imine-bond formation between a chiral amine analyte and 3-hydroxypyridine-2-carboxaldehyde (HCA) for enantiopurity analysis. This technique proved universal across different classes of chiral amines, allowing for accurate determination of enantiomeric purity in synthetic amines produced by biocatalytic transamination. It highlights the role of Pent-1-EN-3-amine hcl derivatives in analytical chemistry, especially in determining the absolute configuration of chiral compounds (Joyce, Sherer, & Welch, 2014).

Synthesis of Bicyclo[1.1.1]pentan-1-amine

Another study explored a new synthetic pathway to bicyclo[1.1.1]pentan-1-amine, demonstrating the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane as a scalable route. This research underlines the importance of such compounds in medicinal chemistry and highlights the potential versatility of Pent-1-EN-3-amine hcl in synthetic applications (Goh et al., 2014).

Corrosion Inhibition

In the context of industrial application, a study demonstrated the efficacy of S-heterocyclic compounds, including those derived from Pent-1-EN-3-amine hcl, as corrosion inhibitors for mild steel in HCl solution. This work highlights the practical utility of such amines in protecting industrial materials against corrosion, emphasizing their significance beyond purely pharmaceutical or synthetic chemistry contexts (Daoud et al., 2015).

Advanced Synthesis Techniques

Research on sodium dithionite initiated reactions of Pent-4-en-1-amines with fluoroalkyl iodides for synthesizing 2-fluoroalkyl pyrrolidine derivatives illustrates advanced synthetic techniques involving Pent-1-EN-3-amine hcl derivatives. Such studies expand the chemical toolbox for creating compounds with potential pharmacological properties, showcasing the breadth of applications for Pent-1-EN-3-amine hcl in chemical synthesis (Zhu et al., 2011).

Safety and Hazards

Pent-1-EN-3-amine hcl is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

pent-1-en-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-3-5(6)4-2;/h3,5H,1,4,6H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDAXAQQIMSFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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